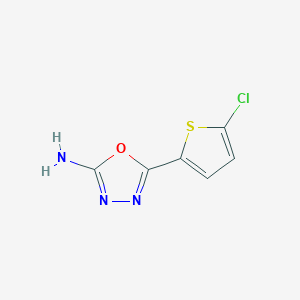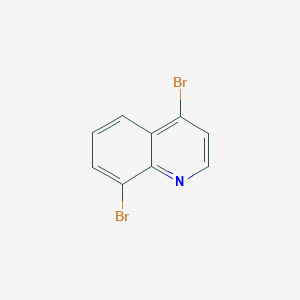
4,8-Dibromoquinoline
説明
4,8-Dibromoquinoline is a chemical compound with the empirical formula C9H5Br2N . It has a molecular weight of 286.95 .
Molecular Structure Analysis
The molecular structure of 4,8-Dibromoquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is BrC1=C2C (C (Br)=CC=C2)=NC=C1 .
科学的研究の応用
1. Antimalarial Applications
4,8-Dibromoquinoline derivatives have been studied for their potential in treating malaria. The 8-aminoquinolines, a class to which 4,8-dibromoquinoline is structurally related, have been significant in the therapy of latent malaria. These compounds have led to important scientific discoveries and practices in treating endemic malaria, as seen in the case of drugs like primaquine and tafenoquine (Baird, 2019). Additionally, other 8-aminoquinoline analogues have shown promise as both blood and tissue schizonticidal agents in malaria research (Lamontagne et al., 1982).
2. Applications in Cancer Research
Certain derivatives of 4,8-dibromoquinoline have been explored for their anticancer properties. A study synthesized derivatives with varied substituents at the 8-position of the quinoline ring system, demonstrating in vitro antiproliferative activity against human breast cancer cell lines. Nanoformulation studies of these derivatives showed increased cytotoxic efficacy, highlighting their potential in cancer therapy (Elghazawy et al., 2017).
3. Alzheimer's Disease Treatment
4,8-Dibromoquinoline derivatives have also been investigated for their potential in treating Alzheimer's Disease. For example, compounds synthesized as hybrids of 4-amino-2,3-polymethylenequinoline linked to antioxidants showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential as Alzheimer’s disease therapeutics (Makhaeva et al., 2020).
4. Role in DNA Damage and Carcinogenicity
The derivatives of 4,8-dibromoquinoline, like 4-nitroquinoline 1-oxide, have been studied for their role in DNA damage and carcinogenicity. This compound is known to produce DNA adducts leading to oxidative damage, which is critical in understanding the pathways of genotoxicity (Arima et al., 2006).
5. Sensor Development and Metal Ion Homeostasis
4,8-Dibromoquinoline-based compounds have been used to develop chemosensors for detecting metal ions, playing a role in studies related to metal ion homeostasis in biological systems. These chemosensors have potential applications in diagnosing and studying diseases like Alzheimer's, where metal ion homeostasis is crucial (Ghorai et al., 2020).
6. Antifungal and Antivirulence Activity
Research has also revealed the antifungal and antivirulence activity of dibromoquinoline compounds. A study identified a dibromoquinoline compound with broad-spectrum antifungal activity and the capability to interfere with the expression of key virulence factors in pathogenic fungi (Mohammad et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,8-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJMYWNYBSIPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653681 | |
| Record name | 4,8-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromoquinoline | |
CAS RN |
1070879-31-0 | |
| Record name | Quinoline, 4,8-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



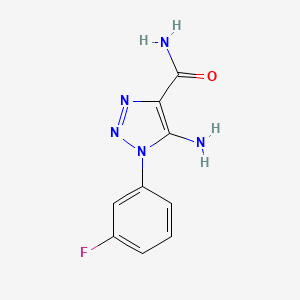
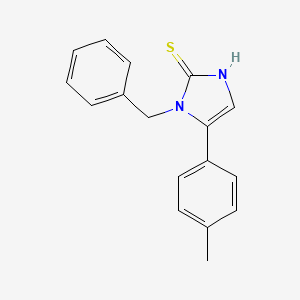
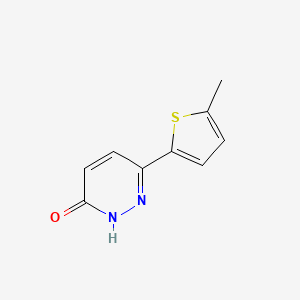
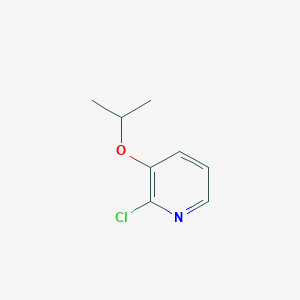
![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)

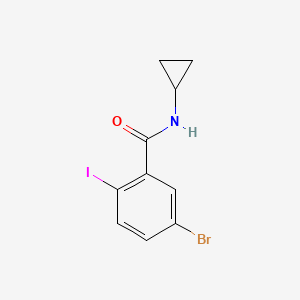

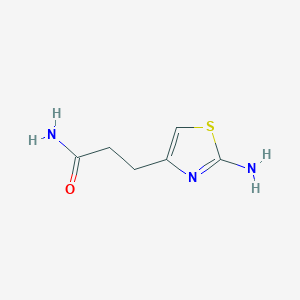
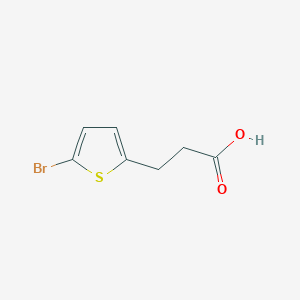
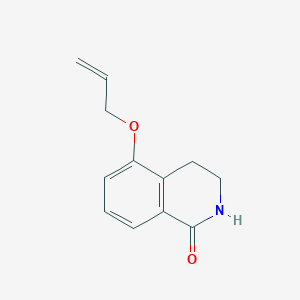
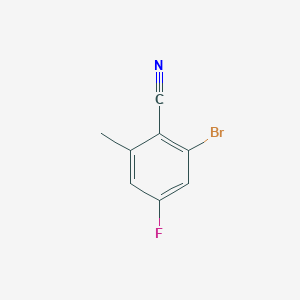
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)
